Tebipenem (hydrate)
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Overview
Description
Tebipenem (hydrate) is a broad-spectrum orally-administered antibiotic belonging to the carbapenem subgroup of β-lactam antibiotics. It was developed to combat bacteria that had acquired resistance to commonly used antibiotics. Tebipenem is formulated as the ester tebipenem pivoxil to enhance absorption and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tebipenem pivoxil involves multiple steps, including the formation of the carbapenem core structure and the attachment of the pivaloyloxymethyl ester group. The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of tebipenem pivoxil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, purification steps, and final formulation to produce the orally bioavailable prodrug .
Chemical Reactions Analysis
Types of Reactions: Tebipenem undergoes various chemical reactions, including hydrolysis, oxidation, and photolysis. These reactions can lead to the formation of degradation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can induce hydrolysis of tebipenem pivoxil, leading to the formation of tebipenem.
Oxidation: Oxidizing agents can cause the degradation of tebipenem, resulting in the formation of various oxidized products.
Photolysis: Exposure to light can lead to the photodegradation of tebipenem pivoxil.
Major Products Formed: The major products formed from these reactions include tebipenem and its degradation products, such as open β-lactam ring compounds and other related substances .
Scientific Research Applications
Tebipenem has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the stability and degradation of carbapenem antibiotics.
Biology: Investigated for its antibacterial activity against various resistant bacterial strains.
Medicine: Used in clinical trials for the treatment of complicated urinary tract infections and other bacterial infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Tebipenem exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and interferes with the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the lysis and death of the bacterial cells. Tebipenem is particularly effective against bacteria that produce β-lactamases, enzymes that degrade other β-lactam antibiotics .
Comparison with Similar Compounds
Imipenem: Another carbapenem antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Meropenem: A carbapenem antibiotic with a broader spectrum of activity and better stability against β-lactamases.
Ertapenem: A carbapenem antibiotic with a longer half-life, allowing for once-daily dosing.
Uniqueness of Tebipenem: Tebipenem is unique due to its oral bioavailability, which is achieved through the formulation of its prodrug, tebipenem pivoxil. This makes it a valuable option for outpatient treatment of bacterial infections, reducing the need for intravenous administration and hospital stays .
Properties
Molecular Formula |
C32H42N6O9S4 |
---|---|
Molecular Weight |
783.0 g/mol |
IUPAC Name |
(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboperoxoic acid;(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O5S2.C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)24-23)13(7)26-9-5-18(6-9)16-17-3-4-25-16;1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20,23H,3-6H2,1-2H3;7-11,20H,3-6H2,1-2H3,(H,22,23)/t2*7-,8-,10-,11-/m11/s1 |
InChI Key |
BICPQOJDJQZNEU-ZRGZLJHMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O.C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OO)[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O.CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OO)C(C)O |
Origin of Product |
United States |
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